molecular formula C11H15NO4 B1580721 (s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid CAS No. 696641-73-3

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Cat. No. B1580721
M. Wt: 225.24 g/mol
InChI Key: FGCXSFRGPCUBPW-QMMMGPOBSA-N
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Description

The compound you’re asking about seems to be a derivative of Benzeneacetic acid, 3,4-dimethoxy- . This compound has a molecular formula of C10H12O4 and a molecular weight of 196.1999 .


Molecular Structure Analysis

The molecular structure of the related compound, Benzeneacetic acid, 3,4-dimethoxy-, has been analyzed and it shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states .


Physical And Chemical Properties Analysis

The related compound, Benzeneacetic acid, 3,4-dimethoxy-, is a beige powder .

Scientific Research Applications

DFT Modeling and Spectroscopy Studies

A study utilized DFT (Density Functional Theory) to explore the vibrational and electronic structures of a closely related compound, 3-Amino-3-(4-fluorophenyl)propionic acid . This research highlighted the use of IR and Raman spectroscopy to understand the intra- and intermolecular hydrogen bonding and electronic properties of such compounds, offering insights into the structural and electronic characterizations of amino acids with substituted phenyl groups (L. Pallavi & J. Tonannavar, 2020).

Propionic Acid Production

Research into microbial fermentation for propionic acid production underscores the potential of amino acid derivatives in enhancing fermentation processes. The study reviewed metabolic pathways for biological propionate production, emphasizing the importance of understanding metabolic capabilities for optimizing production processes (R. A. Gonzalez-Garcia et al., 2017).

Phosphorus Removal Biomass Response

An investigation into the response of enhanced biological phosphorus removal biomass to organic substrates, including amino acids, provided insights into the efficiency of substrates like acetic and propionic acid in phosphorus uptake processes (C. R. Hood & A. Randall, 2001).

Alternative Renewable Building Block

A study explored 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) as a renewable alternative for the elaboration of polybenzoxazine, a material with potential applications in various industries. This research highlighted the role of such compounds in developing sustainable materials (Acerina Trejo-Machin et al., 2017).

Peptide Synthesis

Another application includes the use of a dimethoxybenzhydrylamine derivative in the solid phase synthesis of peptide amides, demonstrating the importance of such amino acid derivatives in peptide chemistry (S. Funakoshi et al., 1988).

Safety And Hazards

The related compound, Benzeneacetic acid, 3,4-dimethoxy-, is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCXSFRGPCUBPW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349996
Record name (s)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

CAS RN

696641-73-3
Record name (s)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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